4-(4-chloroanilino)-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloroanilino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKKFDIRDFFXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377022 | |

| Record name | 4-(4-Chloroanilino)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24526-89-4 | |

| Record name | 4-(4-Chloroanilino)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 4-(4-chloroanilino)-2H-chromen-2-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 4-(4-chloroanilino)-2H-chromen-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and analysis of coumarin-based compounds.

Introduction: The Significance of this compound

This compound belongs to the coumarin family, a class of compounds renowned for their diverse pharmacological activities.[1] The substituent at the 4-position of the coumarin scaffold significantly influences its biological properties. The presence of the 4-chloroanilino moiety is of particular interest for its potential to modulate activity through halogen bonding and altered electronic properties. A thorough spectroscopic analysis is paramount to confirm the molecular structure, assess purity, and understand the electronic and photophysical characteristics that underpin its potential applications.

This guide will delve into the practical and theoretical aspects of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) as they apply to the analysis of this specific molecule.

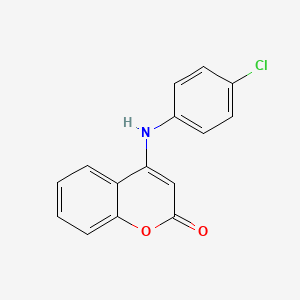

Molecular Structure

To provide a clear visual reference for the subsequent spectroscopic discussion, the molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule.[2] For coumarin derivatives, the absorption spectra are typically characterized by π-π* transitions within the aromatic system.[3] The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the coumarin ring.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert Law.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-500 nm.

-

Data Analysis: Identify the λmax values and calculate the molar extinction coefficient (ε) using the Beer-Lambert equation (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Expected Spectral Features and Interpretation

Coumarin and its derivatives generally exhibit two main absorption bands.[3] The introduction of an amino group at the 4-position, which acts as an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima due to intramolecular charge transfer (ICT) from the aniline moiety to the electron-withdrawing lactone carbonyl group of the coumarin core.[4] The presence of the electron-withdrawing chloro group on the aniline ring may slightly modulate this effect.

| Feature | Expected Wavelength Range | Transition Type |

| Band I | 320-380 nm | π-π* (Intramolecular Charge Transfer) |

| Band II | 250-300 nm | π-π* (Local Excitation within Benzene/Pyrone Rings) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film. For the KBr method, a small amount of the compound is intimately mixed with dry potassium bromide powder and pressed into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Measurement: Place the sample in the IR beam and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes.

Expected Spectral Features and Interpretation

The FT-IR spectrum of this compound will exhibit characteristic peaks corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3400 | N-H stretching | Secondary Amine |

| 1700-1730 | C=O stretching (lactone) | α,β-Unsaturated Lactone |

| 1600-1620 | C=C stretching | Aromatic Rings |

| 1500-1580 | N-H bending | Secondary Amine |

| 1000-1100 | C-O-C stretching | Ether linkage in coumarin |

| 750-850 | C-H out-of-plane bending | Aromatic Rings |

| 700-800 | C-Cl stretching | Aryl Chloride |

The position of the lactone C=O stretching vibration is particularly diagnostic. For 4-aminocoumarins, this band is often observed at a lower frequency compared to unsubstituted coumarin due to the electron-donating effect of the amino group, which reduces the double bond character of the carbonyl.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information about the different types of carbon atoms.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping solvent peaks with signals from the analyte.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Measurement: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Measurement: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Integrate the proton signals, determine their chemical shifts (δ) in parts per million (ppm), and analyze the splitting patterns (multiplicities) and coupling constants (J). Assign the carbon signals based on their chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC.

Expected Spectral Features and Interpretation

The ¹H NMR spectrum will show distinct signals for the protons of the coumarin ring and the chloroaniline moiety.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 8.0 - 9.5 | Singlet (broad) |

| Aromatic (Coumarin) | 7.0 - 8.0 | Multiplets |

| Aromatic (Chloroaniline) | 6.8 - 7.5 | Doublets of Doublets |

| C3-H | 5.5 - 6.0 | Singlet |

The exact chemical shifts will be influenced by the solvent and the electronic effects of the substituents. The downfield shift of the N-H proton is characteristic of its involvement in intramolecular hydrogen bonding or its acidic nature.

The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C=O (Lactone) | 160 - 165 |

| Aromatic/Vinylic | 100 - 155 |

| C-Cl | 125 - 135 |

The chemical shift of the carbonyl carbon is a key indicator of the electronic environment of the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[6]

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for coumarin derivatives.[7] Electron Ionization (EI) can also be employed, particularly with GC-MS.[8]

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) and major fragment ions. The accurate mass measurement allows for the determination of the elemental formula.

Expected Spectral Features and Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic [M]⁺ to [M+2]⁺ ratio of approximately 3:1.

Key Fragmentation Pathways: A common fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring.[8] For this compound, other potential fragmentations include cleavage of the C-N bond connecting the aniline and coumarin moieties.

Caption: A simplified potential fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing UV-Vis, FT-IR, NMR, and Mass Spectrometry, provides a robust framework for its unequivocal structural confirmation and characterization. Each technique offers complementary information, and their combined application is essential for ensuring the identity, purity, and quality of this potentially bioactive compound. The insights gained from these analyses are crucial for advancing its development in medicinal chemistry and related scientific disciplines.

References

- 1. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 7. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamopen.com [benthamopen.com]

The Evolving Pharmacology of Coumarin Scaffolds: A Technical Guide to Biological Activity Assessment

Preamble: Beyond Anticoagulation - The Versatility of a Privileged Scaffold

For decades, the coumarin nucleus, a simple fusion of a benzene and α-pyrone ring, was primarily synonymous with the anticoagulant warfarin.[1] However, this perception belies the immense structural and functional diversity of this class of compounds.[2] Found widely in nature and readily accessible through robust synthetic methodologies, the coumarin scaffold has emerged as a "privileged structure" in modern medicinal chemistry.[3][4] Its unique physicochemical properties, including its planar structure and ability to engage in various non-covalent interactions, allow it to bind to a multitude of biological targets, eliciting a broad spectrum of pharmacological responses.[2]

This technical guide moves beyond a mere catalog of activities. It is designed for researchers, medicinal chemists, and drug development professionals, providing a deeper understanding of the causality behind the biological effects of novel coumarin derivatives. We will explore the key mechanisms of action, provide field-proven experimental protocols for their evaluation, and dissect the structure-activity relationships (SAR) that drive potency and selectivity. Our focus is on four major therapeutic areas where novel coumarins show exceptional promise: oncology, infectious diseases, inflammation, and thrombosis.

Part 1: The Anticancer Potential of Novel Coumarin Derivatives

Coumarin derivatives have demonstrated significant potential in oncology by modulating numerous hallmark pathways of cancer.[2] Their mechanisms are diverse, ranging from the induction of programmed cell death (apoptosis) to the inhibition of critical cell signaling cascades and angiogenesis.[5][6]

Core Mechanism: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer strategy of many novel coumarins is the selective induction of apoptosis in malignant cells. This is often achieved by modulating the delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7] Furthermore, these derivatives can halt cancer cell proliferation by inducing cell cycle arrest, typically at the G1 or G2/M phases, by inhibiting key regulators like cyclin-dependent kinases (CDKs).[5]

Key Signaling Pathway Modulation: The PI3K/Akt/mTOR Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical pro-survival cascade frequently hyperactivated in a wide range of cancers.[2][8] Its dysregulation promotes cell growth, proliferation, and resistance to therapy. Numerous coumarin derivatives have been specifically designed to inhibit key nodes within this pathway.[5][8] By suppressing the phosphorylation of Akt and downstream effectors, these compounds can effectively cut off a crucial survival signal for cancer cells, leading to reduced proliferation and apoptosis.[7][8]

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of novel coumarins are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against a panel of human cancer cell lines. The choice of cell lines is critical; for instance, evaluating compounds against both hormone-responsive (e.g., MCF-7) and triple-negative (e.g., MDA-MB-231) breast cancer cells provides broader insight into the compound's potential spectrum of activity.[6]

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Coumarin-Sulfonamide Hybrid | MCF-7 (Breast) | 0.0088 | [9] |

| Coumarin-Pyrimidine Hybrid | MCF-7 (Breast) | 0.23 | [9] |

| 3-(Coumarin-3-yl)-acrolein (5d) | A549 (Lung) | 0.70 ± 0.05 | [10] |

| 3-(Coumarin-3-yl)-acrolein (6e) | KB (Oral) | 0.39 ± 0.07 | [10] |

| 7-Hydroxycoumarin Derivative (4) | MCF-7 (Breast) | 3.26 | [7] |

| 7-Hydroxycoumarin Derivative (4) | HL60 (Leukemia) | 8.09 | [7][11] |

| Coumarin-Pyrazole Hybrid (2d) | MCF-7 (Breast) | 2.54 ± 0.12 | [12] |

| 4-Fluoro Benzamide Derivative (14b) | HepG2 (Liver) | 2.62 | [13] |

Table 1: Representative IC₅₀ values of novel coumarin derivatives against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability, which serves as an effective proxy for cytotoxic activity.[14][15]

Principle: Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Culture human cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare stock solutions of the synthesized coumarin derivatives in sterile DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).[7] Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO-containing medium) and a positive control (e.g., Doxorubicin).[14]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[14]

-

MTT Addition: Following incubation, carefully remove the treatment medium. Add 20-30 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 3-4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[14][15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.

Part 2: Antimicrobial Activity of Novel Coumarin Derivatives

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Coumarin derivatives have emerged as a promising class of compounds with significant activity against a wide range of bacteria and fungi.[16]

Mechanism of Action

The antimicrobial action of coumarins can be multifaceted. Some derivatives are known to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[17] Others may interfere with essential cellular processes such as DNA gyrase activity, a key enzyme in bacterial DNA replication, or biofilm formation, which is crucial for bacterial colonization and persistence.

Quantitative Assessment of Antimicrobial Efficacy

The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[16] Efficacy is often tested against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[12]

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-1,3,4-Thiadiazine (6) | Bacillus pumilis | 3.91 | [16] |

| Coumarin-Pyrazole (11) | Bacillus pumilis | 1.95 | [16] |

| S-CH₃ Substituted Coumarin (14) | Staphylococcus faecalis | 1.95 | [16] |

| S-CH₃ Substituted Coumarin (14) | Enterobacter cloacae | 3.91 | [16] |

| Coumarin-1,2,3-Triazole Hybrid | S. aureus, S. pyogenes | 0.5 - 4 | [18] |

| Pyrogallol-Coumarin Hybrid | Pseudomonas aeruginosa | 0.8 - 2.7 (mM) | [18] |

| Amido-Coumarin (57f) | E. coli, S. aureus | 6.25 - 25 | [19] |

Table 2: Representative Minimum Inhibitory Concentration (MIC) values of novel coumarin derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][20]

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is identified as the lowest concentration of the compound at which no visible growth occurs.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test coumarin derivatives in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 128 µg/mL down to 1 µg/mL or lower.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[21]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).[20]

Part 3: Anti-Inflammatory and Anticoagulant Activities

Anti-Inflammatory Effects via COX Inhibition

Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX-1 and COX-2).[22] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Several coumarin derivatives have been identified as potent inhibitors of COX enzymes, suggesting their potential as novel anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.[22][23]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-1 or COX-2 enzymes.

-

Reagent Preparation: Prepare solutions of purified human recombinant COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test coumarin derivatives.[24]

-

Reaction Incubation: In a reaction buffer, pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., Indomethacin) for a short period at 37°C.[24]

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a defined period (e.g., 10-15 minutes).

-

Stop Reaction & Quantify: Terminate the reaction and quantify the amount of PGE₂ produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Anticoagulant Activity: Prothrombin Time (PT) Assay

The anticoagulant effect of classic coumarins like warfarin is achieved through the antagonism of Vitamin K, which is essential for the synthesis of several clotting factors (II, VII, IX, X).[1] The Prothrombin Time (PT) assay is a fundamental screening test that measures the integrity of the extrinsic and common pathways of the coagulation cascade, which are directly affected by these factors.[25]

Experimental Protocol: Prothrombin Time (PT) Assay This protocol measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent.

-

Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant must be 9:1.[26]

-

Plasma Preparation: Centrifuge the blood sample at 2500xg for 15 minutes to obtain platelet-poor plasma.[26]

-

Assay Performance: a. Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium) to 37°C.[27] b. Add a specific volume of the PT reagent to the plasma sample. c. Simultaneously start a timer and measure the time (in seconds) required for a fibrin clot to form. This can be done manually by visual detection or using an automated coagulometer.[28]

-

Data Interpretation: A prolonged PT compared to a normal control plasma indicates a deficiency in the extrinsic/common pathway factors or the presence of an inhibitor, such as a coumarin anticoagulant.[26]

Conclusion and Future Directions

The coumarin scaffold represents a remarkably versatile platform for the development of novel therapeutics. The diverse biological activities, coupled with high synthetic tractability, ensure that coumarin chemistry will remain a vibrant and productive area of research. Future work should focus on optimizing lead compounds to improve their pharmacokinetic profiles, reduce potential toxicity, and enhance target selectivity. The integration of computational modeling with the robust experimental protocols outlined in this guide will be crucial for the rational design of the next generation of coumarin-based drugs, moving them from promising scaffolds to clinically impactful therapies.

References

- 1. spectra-labs.com [spectra-labs.com]

- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. pdb.apec.org [pdb.apec.org]

- 21. researchgate.net [researchgate.net]

- 22. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 26. atlas-medical.com [atlas-medical.com]

- 27. diagnolab.com.na [diagnolab.com.na]

- 28. uomus.edu.iq [uomus.edu.iq]

The Synthesis of 4-anilino-2H-chromen-2-one: A Journey from Classical Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-anilino-2H-chromen-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have garnered attention for their diverse biological activities, including potential applications as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of 4-anilino-2H-chromen-2-one, delving into the core synthetic strategies, mechanistic underpinnings, and detailed experimental protocols.

A Historical Perspective: The Genesis of a Versatile Scaffold

The journey into the synthesis of 4-aminocoumarins, the parent class of compounds to which 4-anilino-2H-chromen-2-one belongs, has its roots in the mid-20th century. Early investigations into the reactivity of 4-hydroxycoumarin laid the groundwork for the introduction of various substituents at the C4 position. The direct replacement of the hydroxyl group with an amino functionality emerged as a key transformation.

While pinpointing the exact first synthesis of 4-anilino-2H-chromen-2-one is challenging based on currently available literature, the foundational work on the reaction of 4-hydroxycoumarin with amines was significantly advanced by the contributions of researchers such as V. A. Zagorevskii and his collaborators in the 1960s and 1970s.[1] Their systematic studies on the synthesis of 4-aminocoumarins paved the way for the development of various derivatives, including those bearing an aniline moiety.

Initially, these syntheses were often carried out under harsh conditions, requiring high temperatures and long reaction times. However, these early explorations were crucial in establishing the feasibility of the nucleophilic substitution reaction at the C4 position of the coumarin ring.

Core Synthetic Strategies: From Conventional Heating to Microwave-Assisted Reactions

The synthesis of 4-anilino-2H-chromen-2-one has evolved from classical, often strenuous, methods to more efficient and environmentally benign modern techniques. The two primary and historically significant pathways involve the utilization of 4-hydroxycoumarin and 4-chlorocoumarin as starting materials.

The Direct Amination of 4-Hydroxycoumarin

The most prevalent and straightforward method for the synthesis of 4-anilino-2H-chromen-2-one is the direct reaction of 4-hydroxycoumarin with aniline. This reaction is a nucleophilic substitution where the amino group of aniline attacks the C4 position of the coumarin ring, leading to the displacement of the hydroxyl group.

Reaction Mechanism:

The reaction is believed to proceed through a tautomeric equilibrium of 4-hydroxycoumarin, which exists in both the enol (4-hydroxy-2H-chromen-2-one) and keto (2,4-chromanedione) forms. The keto form is more susceptible to nucleophilic attack at the C4 position. The reaction can be catalyzed by acids or performed under neutral or basic conditions, often at elevated temperatures.

Classical Approach:

Early methodologies involved heating a mixture of 4-hydroxycoumarin and aniline, often in a high-boiling solvent or neat, for several hours. While effective, this method often required high temperatures and could lead to the formation of byproducts.

Modern Advancements: Microwave-Assisted Synthesis:

A significant improvement in the synthesis of 4-anilino-2H-chromen-2-one came with the advent of microwave-assisted organic synthesis (MAOS). This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. The reaction of 4-hydroxycoumarin with primary amines, including aniline, under microwave irradiation without a solvent has been shown to be a highly efficient method.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 4-anilino-2H-chromen-2-one from 4-Hydroxycoumarin

Materials:

-

4-Hydroxycoumarin

-

Aniline

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 4-hydroxycoumarin (1.0 eq) and aniline (1.2 eq).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 150-300 W) and temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the vessel to cool to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford 4-anilino-2H-chromen-2-one as a crystalline solid.

Characterization Data:

The identity and purity of the synthesized 4-anilino-2H-chromen-2-one should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Melting Point | Typically in the range of 265-270 °C |

| ¹H NMR | Signals corresponding to the aromatic protons of the coumarin and aniline rings, a singlet for the C3-H, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the characteristic carbonyl carbon (C2) of the lactone ring. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (lactone), and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 4-anilino-2H-chromen-2-one (C₁₅H₁₁NO₂). |

Synthesis from 4-Chlorocoumarin

An alternative historical route to 4-anilino-2H-chromen-2-one involves the use of 4-chlorocoumarin as the starting material. This method relies on a nucleophilic aromatic substitution reaction, where the aniline displaces the chloride ion at the C4 position. 4-Chlorocoumarin can be prepared from 4-hydroxycoumarin by reaction with a chlorinating agent such as phosphorus oxychloride or thionyl chloride.

Reaction Workflow:

This two-step approach, while being effective, is generally less preferred than the direct amination of 4-hydroxycoumarin due to the need for an additional synthetic step and the use of potentially hazardous chlorinating agents.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Advantages | Disadvantages |

| Direct Amination (Classical) | 4-Hydroxycoumarin | One-step, readily available starting material. | Often requires high temperatures and long reaction times, potential for byproducts. |

| Direct Amination (Microwave) | 4-Hydroxycoumarin | Rapid, high yields, clean reactions, often solvent-free.[2] | Requires specialized microwave equipment. |

| From 4-Chlorocoumarin | 4-Chlorocoumarin | Can be effective for certain substituted anilines. | Two-step process, involves hazardous chlorinating agents. |

Conclusion and Future Perspectives

The synthesis of 4-anilino-2H-chromen-2-one has a rich history, evolving from classical, high-temperature reactions to modern, efficient microwave-assisted protocols. The direct amination of 4-hydroxycoumarin remains the most practical and widely used method, offering a convergent and atom-economical route to this valuable scaffold.

The continued interest in 4-anilino-2H-chromen-2-one and its derivatives in drug discovery and materials science will undoubtedly drive further innovation in its synthesis. Future research may focus on the development of even more sustainable and scalable methods, such as continuous flow synthesis or the use of novel catalytic systems. The exploration of new synthetic pathways will not only facilitate access to this important molecule but also open up new avenues for the creation of novel derivatives with enhanced biological and physical properties.

References

A Comprehensive Guide to the Structural Elucidation of 4-(4-chloroanilino)-2H-chromen-2-one

Introduction: The Significance of 4-Aminocoumarins

Coumarins, a class of benzopyrone compounds, are ubiquitous in the plant kingdom and form the structural core of numerous molecules with significant pharmacological relevance.[1][2] The introduction of an amino group at the C-4 position gives rise to 4-aminocoumarins, a scaffold of profound interest in medicinal chemistry and drug development. These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5]

The specific compound, 4-(4-chloroanilino)-2H-chromen-2-one, incorporates a halogenated aniline moiety, a common functional group in pharmacologically active agents. Precise and unambiguous confirmation of its molecular structure is a critical prerequisite for understanding its structure-activity relationships (SAR), mechanism of action, and for ensuring the integrity of any subsequent biological or clinical investigations.

This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound. It is designed for researchers and scientists, offering not just protocols, but the strategic rationale behind the application of each analytical technique, from initial molecular formula confirmation to the definitive assignment of its three-dimensional architecture.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of spectroscopic signals. The accepted IUPAC numbering for the coumarin and aniline rings is presented below.

Caption: IUPAC numbering scheme for this compound.

Strategic Workflow for Structural Elucidation

The process of structural elucidation follows a logical progression from broad, foundational data to highly specific, detailed information. Our approach is designed to be self-validating at each stage, where the results of one technique corroborate and refine the hypothesis being tested.

Caption: A strategic workflow for comprehensive structural elucidation.

Part 1: Foundational Analysis

The initial steps aim to confirm the molecular weight and the presence of expected functional groups, providing the first layer of evidence for the proposed structure.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first-line technique to verify the successful synthesis of the target molecule. It directly measures the mass-to-charge ratio (m/z), providing the molecular weight. For this compound, Electrospray Ionization (ESI) is an ideal choice due to its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation. The presence of a chlorine atom provides a critical validation point due to its characteristic isotopic signature.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Source Parameters: Optimize capillary voltage (~3.5 kV), cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

Data Presentation & Interpretation:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₅H₁₀ClNO₂ | Derived from reactants (4-hydroxycoumarin + 4-chloroaniline). |

| Monoisotopic Mass | 271.04 g/mol | Calculated for C₁₅H₁₀³⁵ClNO₂. |

| [M+H]⁺ Ion | m/z 272.05 | Primary ion expected in positive ESI mode. |

| [M+2+H]⁺ Ion | m/z 274.05 | Corresponds to the ³⁷Cl isotope. |

| Isotopic Ratio | ~3:1 | The natural abundance ratio of ³⁵Cl to ³⁷Cl. |

The observation of two peaks at m/z 272 and 274 in an approximate 3:1 intensity ratio is strong evidence for the presence of a single chlorine atom and confirms the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, we expect to see characteristic vibrations for the N-H bond, the lactone carbonyl group, aromatic rings, and the C-Cl bond. This serves as a quick confirmation that the key structural motifs have been correctly assembled.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Record the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added in the range of 4000–500 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

Data Presentation & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3350 - 3400 | N-H Stretch | Secondary Amine | Confirms the anilino linkage. |

| ~3100 - 3000 | C-H Stretch | Aromatic | Indicates the presence of the benzene and coumarin rings.[6] |

| ~1700 - 1720 | C=O Stretch | α,β-Unsaturated Lactone | Characteristic strong band for the coumarin carbonyl.[6] |

| ~1620, ~1580, ~1500 | C=C Stretch | Aromatic Rings | Confirms the aromatic nature of the scaffold. |

| ~1250 - 1100 | C-O Stretch | Ether (lactone) | Supports the presence of the pyrone ring. |

| ~850 - 800 | C-H Bend (oop) | para-substituted ring | Suggests the 1,4-disubstitution pattern on the aniline ring. |

| ~780 - 700 | C-Cl Stretch | Aryl Halide | Indicates the presence of the chlorine substituent. |

Part 2: Definitive Structural Assignment via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

Expertise & Rationale: Proton (¹H) NMR provides a map of all hydrogen atoms in the structure. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. This allows us to piece together fragments of the molecule.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 transients.

-

Processing: Fourier transform the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Data Presentation & Interpretation (Predicted in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.80 | s (broad) | 1H | N-H | Broad signal due to exchange; downfield shift indicates hydrogen bonding. |

| ~8.00 - 7.30 | m | 4H | H-5, H-6, H-7, H-8 | Complex multiplet pattern characteristic of the coumarin aromatic protons. |

| ~7.45 | d | 2H | H-3', H-5' | Doublet for protons ortho to the NH group on the aniline ring. |

| ~7.25 | d | 2H | H-2', H-6' | Doublet for protons ortho to the Cl group on the aniline ring. |

| ~5.80 | s | 1H | H-3 | Vinylic proton on the coumarin ring, appears as a singlet as it has no adjacent protons. |

¹³C NMR Spectroscopy

Expertise & Rationale: Carbon-13 (¹³C) NMR spectroscopy detects the carbon backbone of the molecule. While it is less sensitive than ¹H NMR, it is invaluable for confirming the total number of unique carbon atoms and identifying key functionalities like carbonyls and quaternary carbons that are invisible in the proton spectrum.

Experimental Protocol (¹³C NMR):

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A spectral width of ~220 ppm is standard.

Data Presentation & Interpretation (Predicted):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161 | C-2 | Carbonyl carbon of the α,β-unsaturated lactone. |

| ~154 | C-4 | Quaternary carbon attached to nitrogen, significantly deshielded. |

| ~152 | C-8a | Quaternary carbon at the ring junction, bonded to oxygen. |

| ~140 - 110 | Ar-C | Aromatic carbons from both the coumarin and aniline rings (10 signals expected). |

| ~98 | C-3 | Vinylic carbon, shifted upfield relative to other aromatic carbons. |

2D NMR Spectroscopy for Unambiguous Connectivity

Expertise & Rationale: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. For this molecule, the most critical question is to prove the C-4 to Nitrogen linkage. Homonuclear (¹H-¹H COSY) and heteronuclear (¹H-¹³C HMBC) experiments provide this definitive proof.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). This is useful for tracing the connectivity within the coumarin aromatic ring and the chloroaniline ring separately.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2-3 bonds away. The crucial correlation will be from the N-H proton to the carbons of the coumarin ring (C-4, C-3) and the aniline ring (C-1', C-2', C-6'), definitively linking the two halves of the molecule.

Caption: Key HMBC correlations from the N-H proton confirming the C4-N linkage.

Part 3: Absolute Proof of Structure

Single Crystal X-ray Diffraction

Expertise & Rationale: While the combination of MS and NMR provides a definitive structure beyond any reasonable doubt, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. It provides a 3D model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also providing precise bond lengths, bond angles, and information about intermolecular interactions.[2][7][8][9]

Experimental Protocol (Brief):

-

Crystal Growth: Grow suitable single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. An area detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Interpretation: The output is a 3D model of the molecule that visually confirms the entire structure, including the relative orientation of the coumarin and chloroaniline rings. This data is considered the gold standard for structural proof in chemical and pharmaceutical sciences.

Conclusion

The structural elucidation of this compound is a systematic process that leverages a suite of complementary analytical techniques. The workflow begins with Mass Spectrometry and FTIR to confirm the molecular formula and key functional groups. The core of the elucidation lies in a comprehensive NMR analysis, starting with ¹H and ¹³C NMR to assign individual atoms and culminating in 2D NMR experiments like HMBC to definitively prove the connectivity between the coumarin and chloroaniline moieties. For absolute confirmation, Single Crystal X-ray Diffraction provides an irrefutable 3D model. By following this self-validating workflow, researchers can establish the structure of this, and related molecules, with the highest degree of scientific integrity and confidence.

References

- 1. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Anilinothiocarbonyl-4-hydroxychromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. japsonline.com [japsonline.com]

- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The crystal structures of two new coumarin derivatives: 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide and N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Light and Solvent: A Technical Guide to the Solvatochromic Properties of Substituted 2H-Chromen-2-Ones

This guide provides an in-depth exploration of the solvatochromic properties of substituted 2H-chromen-2-ones, commonly known as coumarins. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, experimental analysis, theoretical underpinnings, and practical applications of these versatile fluorescent probes. By understanding the intricate interplay between coumarin derivatives and their solvent environment, researchers can unlock their potential in various scientific domains.

Introduction: The Phenomenon of Solvatochromism and the Promise of Coumarins

Solvatochromism describes the change in a substance's color—or more broadly, its absorption and emission spectra—with a change in solvent polarity.[1][2] This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore.[1] When a molecule absorbs light, it transitions to an excited state with a different electron distribution and, consequently, a different dipole moment. Polar solvents will stabilize a more polar state to a greater extent than a less polar state. This differential stabilization alters the energy gap between the ground and excited states, resulting in a shift in the spectral bands.

-

Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. Increasing solvent polarity leads to greater stabilization of the excited state and a shift to longer wavelengths (lower energy).[1]

-

Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. Increasing solvent polarity stabilizes the ground state more, leading to a shift to shorter wavelengths (higher energy).[1]

Substituted 2H-chromen-2-ones, or coumarins, are a prominent class of heterocyclic compounds that frequently exhibit significant solvatochromism.[3][4][5] Their photophysical properties are highly sensitive to the surrounding environment, making them excellent candidates for fluorescent probes.[6] The inherent "push-pull" electronic character in many coumarin derivatives, arising from electron-donating groups (like amino or hydroxyl) and electron-withdrawing groups (like the lactone carbonyl), leads to a significant change in dipole moment upon photoexcitation.[5] This intramolecular charge transfer (ICT) is a key factor in their pronounced solvatochromic behavior.[7]

Synthesis of Substituted 2H-Chromen-2-Ones: Tailoring the Probe

The versatility of coumarins as solvatochromic probes stems from the ability to tune their properties through chemical synthesis. Various synthetic methodologies allow for the introduction of a wide array of substituents onto the coumarin scaffold, thereby modulating their electronic and photophysical characteristics.

Common synthetic routes to substituted 2H-chromen-2-ones include:

-

Pechmann Condensation: A classic method involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

-

Perkin Reaction: The reaction of a salicylaldehyde with an acetic anhydride.

-

Knoevenagel Condensation: The reaction of a salicylaldehyde with a compound containing an active methylene group.

-

Wittig Reaction: Involving the reaction of a salicylaldehyde with a phosphorus ylide.

-

Modern Synthetic Approaches: More recent methods utilize transition metal-catalyzed cross-coupling reactions and other novel strategies to introduce diverse functionalities.[8][9][10][11] For instance, a practical and highly efficient procedure for preparing diverse chromene derivatives involves the use of potassium vinyltrifluoroborate as a substrate for the Petasis reaction.[8] Another established method is the synthesis of 3-aryl-2H-chromen-2-ones from salicylaldehydes and arylacetonitriles.[9]

The choice of substituents is critical in designing a coumarin probe for a specific application. For example, introducing a strong electron-donating group, such as a diethylamino group at the 7-position, can significantly enhance the ICT character and, consequently, the solvatochromic response.[12]

Experimental Workflow for Measuring Solvatochromic Shifts

A robust and reproducible experimental protocol is paramount for accurately characterizing the solvatochromic properties of coumarins. The following step-by-step guide outlines a standard procedure using UV-Visible absorption and fluorescence spectroscopy.

Materials and Instrumentation

-

Substituted 2H-chromen-2-one of interest

-

A series of spectroscopic grade solvents of varying polarity (e.g., n-hexane, toluene, chloroform, acetone, ethanol, acetonitrile, dimethyl sulfoxide, water)[2]

-

Volumetric flasks and micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

-

Fluorometer

Step-by-Step Protocol

-

Preparation of a Concentrated Stock Solution:

-

Preparation of Working Solutions:

-

For each solvent to be tested, prepare a dilute working solution from the stock solution. A typical final concentration for spectroscopic measurements is in the micromolar range (e.g., 1-10 µM).

-

It is crucial to maintain the same concentration of the coumarin across all solvents to ensure comparability of absorption and emission intensities.

-

-

Spectroscopic Measurements:

-

UV-Visible Absorption:

-

Fluorescence Emission:

-

Excite the sample at its absorption maximum (λmax).

-

Record the fluorescence emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

-

-

Repeat for All Solvents:

-

Thoroughly clean and dry the cuvette between measurements with different solvents.

-

Repeat the absorption and emission measurements for the coumarin in each solvent of the selected series.

-

Data Analysis and Visualization

The collected data should be tabulated to facilitate analysis. A plot of the absorption and emission maxima (or their corresponding wavenumbers) against a solvent polarity scale, such as the Reichardt's ET(30) scale or the Lippert-Mataga polarity function, provides a visual representation of the solvatochromic behavior.[1]

Caption: Experimental workflow for solvatochromic analysis.

Theoretical Framework: Quantifying Solute-Solvent Interactions

The solvatochromic shifts observed for coumarins can be rationalized and quantified using various theoretical models. These models provide insights into the change in dipole moment upon excitation and the nature of the solute-solvent interactions.

The Lippert-Mataga Equation

The Lippert-Mataga equation is a widely used model to describe the solvatochromic shift of a molecule in different solvents.[13][14][15] It relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent and the change in the dipole moment of the solute upon excitation.[15][16]

The equation is given by:

νa - νf = (2/hc) * [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] * (μe - μg)² / a³

where:

-

νa and νf are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

ε is the dielectric constant of the solvent.

-

n is the refractive index of the solvent.

-

μe and μg are the dipole moments of the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute.

A linear plot of the Stokes shift against the solvent polarity function [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] indicates that the solvatochromism is primarily due to dipole-dipole interactions. The slope of this plot can be used to estimate the change in dipole moment (Δμ = μe - μg).[14][16] For many coumarin derivatives, the excited state dipole moment is found to be significantly higher than the ground state dipole moment, confirming the ICT character of the transition.[3][4]

Reichardt's ET(30) Scale

An alternative empirical approach to quantify solvent polarity is the use of a standard solvatochromic probe. Reichardt's dye (betaine 30) is a well-known example that exhibits a very large negative solvatochromism.[17][18][19] The transition energy (ET) for the longest wavelength absorption band of Reichardt's dye in a given solvent is used to define the ET(30) solvent polarity scale.[20][21][22]

ET(30) (kcal/mol) = 28591 / λmax (nm)

By plotting the absorption or emission maxima of a coumarin derivative against the ET(30) values of the corresponding solvents, a good correlation can often be observed, providing a useful measure of the coumarin's sensitivity to solvent polarity.

Caption: Energy level diagram illustrating positive solvatochromism.

Applications in Research and Development

The pronounced solvatochromic properties of substituted 2H-chromen-2-ones have led to their widespread use in various scientific and technological fields.

-

Probes for Microenvironments: Coumarins can be used to probe the polarity of microenvironments, such as in micelles, polymers, and the active sites of proteins.[6] The shift in their fluorescence can provide valuable information about the local environment that is not accessible through bulk measurements.

-

Cell Imaging: The sensitivity of coumarins to their surroundings makes them useful as fluorescent probes in cellular imaging. They can be designed to localize in specific organelles and report on the local polarity and viscosity.

-

Sensing and Detection: Coumarin derivatives can be functionalized to act as sensors for various analytes, including metal ions and small molecules. The binding of an analyte can alter the electronic properties of the coumarin, leading to a detectable change in its fluorescence.

-

Materials Science: Solvatochromic coumarins are incorporated into polymeric materials to create sensors that respond to changes in their environment, such as exposure to certain chemicals or changes in temperature.

-

Drug Development: Understanding the solvatochromic behavior of a drug candidate can provide insights into its interactions with biological membranes and protein binding pockets.

Conclusion

Substituted 2H-chromen-2-ones are a remarkable class of compounds whose photophysical properties are intricately linked to their solvent environment. Their strong solvatochromism, arising from intramolecular charge transfer, makes them invaluable tools for researchers across multiple disciplines. By carefully selecting substituents through synthesis and applying rigorous experimental and theoretical analysis, the full potential of these "smart" molecules can be realized, paving the way for advancements in sensing, imaging, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-substituted 2H-chromenes using potassium vinyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction | MDPI [mdpi.com]

- 12. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. rsc.org [rsc.org]

- 17. krypton.mnsu.edu [krypton.mnsu.edu]

- 18. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 19. The Negative Solvatochromism of Reichardt‘s Dye B30 – A Complementary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reichardt’s dye Dye content 90 10081-39-7 [sigmaaldrich.com]

- 21. chemimpex.com [chemimpex.com]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(4-chloroanilino)chromen-2-one (CAS Number: 24526-89-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 4-(4-chloroanilino)chromen-2-one, a molecule of interest in the field of medicinal chemistry.

Introduction: The Promising Scaffold of Coumarins

4-(4-chloroanilino)chromen-2-one belongs to the coumarin family, a class of benzopyran derivatives widely found in nature.[1] Coumarins are renowned for their diverse and significant biological activities, including anti-inflammatory, anticoagulant, antibacterial, and anticancer properties.[1][2] The core structure of coumarin, a benzene ring fused with a pyrone ring, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of various substituents onto this scaffold allows for the fine-tuning of its pharmacological profile, making it a subject of intense research in drug discovery.[2] The specific compound, 4-(4-chloroanilino)chromen-2-one, incorporates a 4-chloroaniline moiety, which is a common functional group in many pharmaceuticals and is known to influence their biological activity.

Chemical Structure and Properties

The fundamental characteristics of 4-(4-chloroanilino)chromen-2-one are summarized below, providing a foundational understanding of its molecular identity.

Structure

The chemical structure of 4-(4-chloroanilino)chromen-2-one is characterized by a coumarin core with a 4-chlorophenylamino group attached at the 4-position.

Caption: 2D structure of 4-(4-chloroanilino)chromen-2-one.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 24526-89-4 | N/A |

| Molecular Formula | C₁₅H₁₀ClNO₂ | [3] |

| Molecular Weight | 271.70 g/mol | [3] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Likely soluble in organic solvents like DMSO and DMF | General knowledge |

Synthesis of 4-(4-chloroanilino)chromen-2-one

The synthesis of 4-substituted coumarin derivatives often proceeds through well-established condensation reactions. A plausible and commonly employed method for the synthesis of 4-(4-chloroanilino)chromen-2-one is the reaction of a 4-hydroxycoumarin with 4-chloroaniline, or the reaction of 4-chloro-2H-chromen-2-one with 4-chloroaniline.

General Synthetic Approach: Nucleophilic Substitution

A likely synthetic route involves the nucleophilic substitution of the chlorine atom at the 4-position of 4-chloro-2H-chromen-2-one with 4-chloroaniline. This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride formed during the reaction.

Caption: General synthetic scheme for 4-(4-chloroanilino)chromen-2-one.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on general methods for the synthesis of similar coumarin derivatives.[4]

Materials:

-

4-Chloro-2H-chromen-2-one

-

4-Chloroaniline

-

Anhydrous solvent (e.g., ethanol, DMF, or toluene)

-

Base (e.g., triethylamine or pyridine)

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2H-chromen-2-one in the chosen anhydrous solvent.

-

Add an equimolar amount of 4-chloroaniline to the solution.

-

Add a slight excess of the base to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-(4-chloroanilino)chromen-2-one.

Note: The reaction conditions, including solvent, temperature, and reaction time, may require optimization for the best yield and purity.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the coumarin and the 4-chloroaniline rings, as well as a signal for the N-H proton. The chemical shifts and coupling patterns would be characteristic of the substitution pattern of the aromatic rings.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the lactone would appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing and electron-donating effects of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, the C=O stretching of the lactone, and C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (Predicted)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (271.70 g/mol ). The fragmentation pattern would provide further evidence for the structure of the molecule.

Potential Applications in Drug Development

Coumarin derivatives are a well-established class of compounds with a broad range of pharmacological activities. The presence of the 4-chloroanilino moiety in 4-(4-chloroanilino)chromen-2-one suggests that this compound may possess interesting biological properties worthy of investigation.

Antibacterial Activity

Many coumarin derivatives have demonstrated significant antibacterial activity.[4] The specific structural features of 4-(4-chloroanilino)chromen-2-one could contribute to its potential as an antibacterial agent. Further studies are warranted to evaluate its efficacy against various bacterial strains and to elucidate its mechanism of action.

Anti-inflammatory and Analgesic Activity

Certain substituted coumarins have been reported to exhibit potent anti-inflammatory and analgesic properties.[7] The structural similarity of 4-(4-chloroanilino)chromen-2-one to these active compounds suggests it may also possess similar activities. In vitro and in vivo studies would be necessary to confirm this potential.

Anticancer Activity

The chromone scaffold, closely related to coumarin, is found in many compounds with anticancer properties.[2] The potential of 4-(4-chloroanilino)chromen-2-one as an anticancer agent could be explored through cytotoxicity assays against various cancer cell lines.

Safety and Toxicology

4-Chloroaniline is classified as a toxic and hazardous substance.[8][9] It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer and may cause an allergic skin reaction.[8][9] Therefore, the synthesis and handling of 4-(4-chloroanilino)chromen-2-one should be conducted with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Conclusion

4-(4-chloroanilino)chromen-2-one is a coumarin derivative with a chemical structure that suggests potential for interesting biological activities. Its synthesis is achievable through established chemical reactions, although specific experimental details require further investigation. The exploration of its pharmacological properties, particularly in the areas of antibacterial, anti-inflammatory, and anticancer research, could lead to the development of new therapeutic agents. Given the known toxicity of its precursor, all handling and experimental work with this compound must be performed with stringent safety measures in place. This technical guide provides a solid foundation for researchers and scientists interested in further exploring the properties and potential applications of this promising molecule.

.edu.au/molecule.py?id=43612References

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

Methodological & Application

Application Notes: Cytotoxicity Assessment of 4-(4-chloroanilino)-2H-chromen-2-one using the MTT Assay

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for determining the cytotoxic potential of the novel coumarin derivative, 4-(4-chloroanilino)-2H-chromen-2-one, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This protocol is designed for researchers in cell biology, pharmacology, and drug development, offering a detailed methodology grounded in established scientific principles. We delve into the underlying mechanism of the assay, provide step-by-step instructions from reagent preparation to data analysis, and include critical optimization and troubleshooting sections to ensure data integrity and reproducibility.

Introduction and Scientific Principles

1.1 The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a cornerstone for assessing cell viability and proliferation.[1][2] Its principle lies in the enzymatic conversion of a yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily succinate dehydrogenase, located in the mitochondria of metabolically active cells.[1][2][3] Consequently, the amount of formazan produced is directly proportional to the number of viable, respiring cells in the culture.[3][4] When cells undergo apoptosis or necrosis due to a cytotoxic compound, they lose this metabolic capacity, leading to a decrease in formazan production and a corresponding reduction in the colorimetric signal.[5]

1.2 The Target Compound: this compound

Coumarins are a class of benzopyrone compounds, many of which are investigated for their broad pharmacological potential, including anticancer properties.[6][7] Synthetic coumarin derivatives are of particular interest as they can be engineered to enhance efficacy and target specific cellular pathways.[8] Many coumarins exert their effects by inducing apoptosis, arresting the cell cycle, or inhibiting key signaling cascades like the PI3K/Akt pathway.[8][9][10] The subject of this protocol, this compound, is a synthetic derivative whose cytotoxic potential is to be determined. This assay will quantify its dose-dependent effect on cellular viability.

1.3 Mechanism of MTT Reduction

The workflow of the MTT assay is predicated on a clear biochemical transformation within living cells. The positively charged MTT salt readily penetrates intact plasma and mitochondrial membranes.[3][11] Inside the mitochondria, dehydrogenase enzymes transfer electrons to MTT, cleaving its tetrazolium ring and generating the insoluble formazan product. These crystals are then solubilized using an organic solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Reagent and Equipment Preparation

2.1 Essential Materials

-

This compound (Test Compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640), supplemented as required for the cell line

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin (optional, as required)

-

Adherent or suspension cells in logarithmic growth phase

-

Sterile, flat-bottomed 96-well cell culture plates

-

Multichannel pipette and sterile tips

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader with absorbance filters for 570 nm and 630-650 nm

2.2 Reagent Preparation

-

MTT Stock Solution (5 mg/mL):

-

Aseptically weigh 50 mg of MTT powder and dissolve in 10 mL of sterile PBS.

-

Vortex or sonicate until fully dissolved. The solution will be a clear yellow.[1]

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquot into light-protected tubes and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

-

-

Test Compound Stock Solution (e.g., 50 mM):

-

Causality: The solubility of the test compound is paramount. Coumarin derivatives are often hydrophobic and require an organic solvent.[12] DMSO is a common choice, but its final concentration in the culture well must be non-toxic (typically <0.5%).

-

Determine the molecular weight of this compound.

-

Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.

-

Store aliquots at -20°C. Before use, thaw and prepare serial dilutions in fresh, serum-free culture medium to achieve the desired final concentrations.

-

-

Solubilization Solution:

-

Option A (Recommended): 100% DMSO. It is effective and simple to use.

-